molecular formula C16H12N2O4 B14141237 Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester CAS No. 89060-88-8

Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester

Cat. No.: B14141237
CAS No.: 89060-88-8
M. Wt: 296.28 g/mol
InChI Key: UKJIQPQFDPFVHJ-UHFFFAOYSA-N
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Description

Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is a complex organic compound with a unique structure that combines elements of pyridine and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst can yield the dimethyl ester derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinic acid derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of glucose synthesis and modulation of signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

    Pyrido[2,3-g]quinoline: Another compound with a similar structure but different positional isomers.

    Quinolinic acid dimethyl ester: Shares the quinoline backbone but differs in functional groups.

Uniqueness: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

89060-88-8

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

dimethyl pyrido[3,2-g]quinoline-2,8-dicarboxylate

InChI

InChI=1S/C16H12N2O4/c1-21-15(19)11-5-3-9-7-10-4-6-12(16(20)22-2)18-14(10)8-13(9)17-11/h3-8H,1-2H3

InChI Key

UKJIQPQFDPFVHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC3=C(C=CC(=N3)C(=O)OC)C=C2C=C1

Origin of Product

United States

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